molecular formula C9H6FNO B1330089 5-Fluoro-8-quinolinol CAS No. 387-97-3

5-Fluoro-8-quinolinol

Cat. No.: B1330089
CAS No.: 387-97-3
M. Wt: 163.15 g/mol
InChI Key: YHXLEKUJMPEQAJ-UHFFFAOYSA-N
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Description

5-Fluoro-8-quinolinol is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74944. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

5-Fluoroquinolin-8-ol, also known as 5-FLUORO-8-HYDROXYQUINOLINE or 5-Fluoro-8-quinolinol, is a member of the fluoroquinolone family . Fluoroquinolones are known to target bacterial DNA-gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting bacterial DNA-gyrase . This inhibition prevents the unwinding of the DNA, which is a crucial step in DNA replication . As a result, the bacterial cell cannot replicate its DNA, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by 5-Fluoroquinolin-8-ol is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound disrupts the unwinding of the DNA double helix, a critical step in DNA replication . This disruption prevents the bacteria from replicating their DNA, leading to cell death .

Pharmacokinetics

It is known that fluoroquinolones, in general, have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine and feces . The compound is also known to be a CYP1A2 inhibitor .

Result of Action

The primary result of the action of 5-Fluoroquinolin-8-ol is the death of bacterial cells . By inhibiting DNA-gyrase, the compound prevents the bacteria from replicating their DNA . This leads to the inability of the bacteria to reproduce, resulting in a decrease in the bacterial population .

Action Environment

The action of 5-Fluoroquinolin-8-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound . Additionally, the presence of other substances, such as metal ions, can interact with the compound and potentially affect its efficacy .

Biochemical Analysis

Biochemical Properties

5-Fluoro-8-quinolinol plays a significant role in biochemical reactions. It has been used as a ligand in the synthesis of cyclometalated iridium(III) complexes

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a component of cyclometalated iridium(III) complexes. These complexes have been found to induce apoptosis in HeLa cells, a type of cancer cell . They promote mitochondrial membrane depolarization and loss, triggering caspase-mediated mitochondrial dysfunction apoptosis pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in cyclometalated iridium(III) complexes. These complexes bind to various biomolecules, leading to changes in gene expression and potentially inhibiting or activating certain enzymes

Temporal Effects in Laboratory Settings

It is known that the compound is used in the synthesis of cyclometalated iridium(III) complexes, which have shown cytotoxic effects against HeLa cells

Properties

IUPAC Name

5-fluoroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXLEKUJMPEQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276920
Record name 5-Fluoro-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818725
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

387-97-3
Record name 387-97-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-8-quinolinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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